Vanadium(III) chloride

Description

Properties

IUPAC Name |

trichlorovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.V/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYCOEXWFMFWLR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

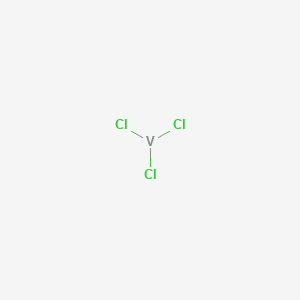

Canonical SMILES |

Cl[V](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VCl3, Cl3V | |

| Record name | VANADIUM TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | vanadium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064776 | |

| Record name | Vanadium chloride (VCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium trichloride appears as a pink crystalline solid. Density 3.00 g / cm3. Irritates skin and eyes. Used to make other chemicals., Pink deliquescent solid; Decomposes in water; [Hawley] Violet crystalline solid; [MSDSonline] | |

| Record name | VANADIUM TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7718-98-1 | |

| Record name | VANADIUM TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium chloride (VCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium chloride (VCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium chloride (VCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of Vanadium Iii Chloride

Refined Synthetic Routes for Anhydrous Vanadium(III) Chloride

The preparation of anhydrous Vanadium(III) chloride can be achieved through several methods, primarily involving the chlorination of vanadium oxides or reductive pathways from higher oxidation state vanadium chlorides.

Chlorination of Vanadium Oxides

A prominent method for synthesizing anhydrous VCl₃ involves the reaction of vanadium oxides with a chlorinating agent. For instance, Vanadium(III) oxide (V₂O₃) reacts with thionyl chloride (SOCl₂) at elevated temperatures. In a typical procedure, V₂O₃ powder and pure SOCl₂ are heated in a sealed bomb tube at 200°C for 24 hours. chemicalbook.comwikipedia.org The resulting products are VCl₃ and sulfur dioxide (SO₂). After the reaction, the tube is cooled to below 0°C to lower the vapor pressure of SO₂, which is then allowed to escape. chemicalbook.com The VCl₃ residue is subsequently purified by washing with carbon disulfide (CS₂) to remove any sulfur dichloride (S₂Cl₂) impurity, followed by vacuum drying. chemicalbook.com This method yields fine, dark-violet crystals of VCl₃ in nearly quantitative amounts. chemicalbook.com

Another route utilizes Vanadium(V) oxide (V₂O₅). One such process involves the reaction of V₂O₅ with benzotrichloride (B165768) as the chlorinating agent. google.com The reactants are initially heated to about 100°C, which initiates an exothermic reaction, raising the temperature further. google.com Subsequent heating to around 200°C ensures the reaction goes to completion, yielding VCl₃. google.com

| Reactants | Chlorinating Agent | Temperature | Yield | Reference |

| Vanadium(III) oxide (V₂O₃) | Thionyl chloride (SOCl₂) | 200°C | Nearly quantitative | chemicalbook.comwikipedia.org |

| Vanadium(V) oxide (V₂O₅) | Benzotrichloride | 100°C (initial), ~200°C | Up to 95% | google.com |

| Vanadium(V) oxide (V₂O₅) | Disulfur (B1233692) dichloride (S₂Cl₂) | Not specified | Not specified | wikipedia.org |

Reductive Chlorination Pathways

Reductive chlorination provides an alternative pathway to VCl₃. A common industrial method involves the reduction of Vanadium(IV) chloride (VCl₄). This is achieved by heating liquid VCl₄ at 160–170 °C in a stream of an inert gas. wikipedia.orgatamanchemicals.com The inert gas carries away the chlorine (Cl₂) gas produced during the decomposition, driving the reaction to form solid, purple VCl₃. wikipedia.orgatamanchemicals.com

Another reductive approach is the comproportionation of Vanadium(V) oxide (V₂O₅) and Vanadium(V) oxytrichloride (VOCl₃) with VCl₃ itself to produce Vanadium(IV) oxydichloride (VOCl₂), which can be further processed. wikipedia.org

Preparation of Vanadium(III) Chloride Solvates and Adducts

Vanadium(III) chloride readily forms coordination complexes, known as solvates or adducts, with various solvents and ligands. These complexes are often used as starting materials for further reactions.

Synthesis of Tetrahydrofuran (B95107) (THF) Adducts

The tetrahydrofuran (THF) adduct of Vanadium(III) chloride, VCl₃(THF)₃, is a well-known and synthetically useful complex. wikipedia.orgatamanchemicals.com It is prepared by reacting VCl₃ with THF, resulting in a red/pink crystalline solid. wikipedia.orgatamanchemicals.com This adduct serves as a precursor for other organovanadium compounds, such as V(mesityl)₃. atamanchemicals.com The VCl₃(THF)₃ complex can be reduced, for example with zinc powder, to form other vanadium complexes like [V₂(THF)₆Cl₃]₂[Zn₂Cl₆]. wikipedia.org

| Adduct | Formula | Color | Reference |

| Vanadium(III) chloride tetrahydrofuran adduct | VCl₃(THF)₃ | Red/Pink | wikipedia.orgatamanchemicals.comamericanelements.com |

Other Solvent Coordination Complexes

Vanadium(III) chloride forms adducts with a variety of other solvents and ligands, often exhibiting distinct colors. With acetonitrile (B52724) (MeCN), it forms a green adduct, VCl₃(MeCN)₃. wikipedia.orgatamanchemicals.com It also reacts with trimethylamine (B31210) (NMe₃) to yield VCl₃(NMe₃)₂, a complex with bulky ligands. wikipedia.org Other examples include complexes with pyridine (B92270) and triphenylphosphine (B44618) oxide. wikipedia.org Additionally, VCl₃ forms complexes with bidentate ligands like 1,2-bis-(1H-benzimidazol-2-yl)-1,2-ethanediols, where it coordinates through the hydroxyl oxygen atoms. scispace.comresearchgate.net

| Ligand | Adduct Formula | Color | Reference |

| Acetonitrile | VCl₃(MeCN)₃ | Green | wikipedia.orgatamanchemicals.com |

| Trimethylamine | VCl₃(NMe₃)₂ | Not specified | wikipedia.org |

| Pyridine | Not specified | Not specified | wikipedia.org |

| Triphenylphosphine oxide | Not specified | Not specified | wikipedia.org |

| 1,2-bis-(1H-benzimidazol-2-yl)-1,2-ethanediols | [V(L)₂]Cl₃ | Dirty white | scispace.comresearchgate.net |

Green Chemistry Approaches in Vanadium(III) Chloride Synthesis Research

Emerging research focuses on developing more environmentally friendly methods for reactions involving vanadium compounds. While specific "green" syntheses for VCl₃ itself are not extensively detailed in the provided context, related research points towards more sustainable chemical practices. For instance, the use of VCl₃ as a catalyst in solvent-free conditions for organic transformations, such as the synthesis of 1,1-diacetates, represents a green chemistry approach by minimizing waste. asianpubs.org

Furthermore, research into the synthesis of vanadium Schiff base complexes using microwave irradiation presents a simple and green chemical process. researchgate.net This suggests a potential direction for future research into the synthesis of VCl₃ and its derivatives, moving towards methods that are more energy-efficient and reduce the use of hazardous solvents. The use of VCl₃ in aqueous media for certain reactions, such as the reduction of nitrates, also aligns with green chemistry principles by utilizing water as a solvent. nemi.gov

Scale-Up and Purification Methodologies for Research Applications

The synthesis of Vanadium(III) chloride (VCl₃) on a larger scale for research applications necessitates careful consideration of reaction efficiency, product purity, and process safety. Several synthetic routes are amenable to scale-up, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, desired purity, and the scale of production required.

Commonly employed methods for synthesizing VCl₃ include the thermal decomposition of Vanadium(IV) chloride (VCl₄) and the chlorination of vanadium oxides. wikipedia.orgatamanchemicals.comchemeurope.com The thermal decomposition of VCl₄ is a direct and frequently used method where liquid VCl₄ is heated to 160–170 °C in a stream of inert gas. wikipedia.orgatamanchemicals.com This process yields solid, purple VCl₃ and gaseous chlorine (Cl₂), which is swept away by the inert gas flow. The straightforward nature of this reaction makes it a viable option for producing significant quantities of VCl₃.

Alternative syntheses starting from vanadium oxides are also well-established. Vanadium(III) oxide (V₂O₃) can be reacted with thionyl chloride (SOCl₂) at 200 °C to produce VCl₃. wikipedia.orgchemicalbook.com Another approach involves the reaction of Vanadium(V) oxide (V₂O₅) with chlorinating agents like disulfur dichloride (S₂Cl₂) or benzotrichloride. wikipedia.orggoogle.com The reaction with benzotrichloride, in particular, has been shown to provide high yields of up to 95%. google.com A patented procedure for this method on a larger scale involves using a 2-liter resin kettle and adding V₂O₅ in small increments to a preheated solution of benzotrichloride to manage the exothermic nature of the reaction and control foaming. google.com

Table 1: Selected Synthesis Methods for Vanadium(III) Chloride

| Starting Materials | Reagents | Temperature (°C) | Key Products | Reported Yield | Reference(s) |

| Vanadium(IV) chloride (VCl₄) | Inert Gas | 160–170 | VCl₃, Cl₂ | Not specified | wikipedia.orgatamanchemicals.com |

| Vanadium(III) oxide (V₂O₃) | Thionyl chloride (SOCl₂) | 200 | VCl₃, SO₂ | Nearly quantitative | wikipedia.orgchemicalbook.com |

| Vanadium(V) oxide (V₂O₅) | Benzotrichloride | 100–200 | VCl₃ | Up to 95% | google.com |

| Vanadium(V) oxide (V₂O₅) | Disulfur dichloride (S₂Cl₂) | Not specified | VCl₃, SO₂, S | Not specified | wikipedia.org |

Purification of the synthesized Vanadium(III) chloride is critical to ensure its suitability for research applications, where impurities can significantly affect experimental outcomes. The purification strategy is inherently linked to the synthetic method used, as it must target specific by-products and unreacted starting materials.

For VCl₃ produced from oxide-based routes, purification often involves washing the solid product with appropriate anhydrous solvents. For instance, when V₂O₃ is reacted with SOCl₂, the resulting VCl₃ can be washed with carbon disulfide (CS₂) to remove residual sulfur-containing by-products like S₂Cl₂. chemicalbook.com Similarly, in the synthesis using V₂O₅ and benzotrichloride, the crude product is filtered and washed with a non-polar solvent such as hexane (B92381) to eliminate any remaining benzotrichloride or benzoyl chloride by-product. google.com Following washing, the product is typically dried under vacuum to remove any volatile impurities and residual solvent. chemicalbook.com

It is important to note that VCl₃ is hygroscopic, and its purification must be conducted under strictly anhydrous and inert conditions to prevent hydrolysis, which would lead to the formation of vanadium oxychlorides. wikipedia.org While methods exist for purifying aqueous vanadium-bearing solutions, these are generally not applicable to the preparation of high-purity, anhydrous VCl₃ for research in areas like organometallic synthesis or catalysis. mdpi.com For many research purposes, commercially available high-purity grades are often used. americanelements.comlookchem.com

Table 2: Purification Techniques for Anhydrous Vanadium(III) Chloride

| Synthetic Route | Impurities | Purification Step | Purpose | Reference(s) |

| V₂O₃ + SOCl₂ | S₂Cl₂, excess SOCl₂ | Washing with CS₂ | To remove sulfur-based impurities | chemicalbook.com |

| V₂O₃ + SOCl₂ | Residual solvent | Vacuum-drying at 80 °C | To remove volatile impurities | chemicalbook.com |

| V₂O₅ + Benzotrichloride | Benzotrichloride, Benzoyl chloride | Filtration and washing with hexane | To remove organic impurities | google.com |

| General | Adsorbed moisture/gases | Storage over desiccant/inert atmosphere | To prevent hydrolysis | nemi.gov |

Coordination Chemistry and Ligand Design in Vanadium Iii Chloride Complexes

Synthesis and Characterization of Vanadium(III) Coordination Complexes

The synthesis of vanadium(III) coordination complexes typically starts from VCl₃ or its THF adduct, VCl₃(THF)₃. academie-sciences.fr The choice of solvent and reaction conditions is crucial and depends on the nature of the ligand. Many complexes are sensitive to air and moisture, necessitating preparation under an inert atmosphere. ijres.org Characterization methods are vital for elucidating the structure and properties of the resulting complexes. Magnetic moment measurements are particularly informative for d² systems like V(III), with values close to the spin-only value of 2.83 B.M. expected for two unpaired electrons, though deviations can occur due to orbital contributions. ijres.org

Vanadium(III) chloride readily forms complexes with a variety of nitrogen-donor ligands, leading to adducts with different coordination numbers and geometries.

Monodentate Ligands: Simple monodentate ligands like acetonitrile (B52724) (MeCN) and pyridine (B92270) (py) react with VCl₃ to form adducts. For instance, VCl₃ reacts with acetonitrile to yield the green adduct VCl₃(MeCN)₃. wikipedia.orgchemeurope.com With pyridine, the complex VCl₃(py)₃ can be prepared. ijres.org Bulky monodentate ligands can lead to lower coordination numbers, as seen in the formation of VCl₃(NMe₃)₂, which contains two trimethylamine (B31210) ligands. wikipedia.orgchemeurope.com

Bidentate Ligands: Bidentate nitrogen-donor ligands such as 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) form complexes like VL₂₃, where the vanadium center is chelated by the ligands. ijres.org The alkaloid (–)-sparteine, a bidentate amine, reacts with VCl₃(THF)₃ in toluene (B28343) to produce the violet, five-coordinate complex [VCl₃((–)-sparteine)] in high yield. academie-sciences.fr

Pyrazolato Ligands: Pyrazolato ligands can coordinate to the vanadium(III) center in an η² fashion. Treatment of VCl₃(THF)₃ with sodium 3,5-di-tert-butylpyrazolate results in the formation of chlorobis(3,5-di-tert-butylpyrazolato)bis(tetrahydrofuran)vanadium(III). wayne.edu

Schiff Base Ligands: Schiff bases, which are often multidentate, form stable complexes with vanadium(III). For example, VCl₃ reacts with Schiff bases derived from sulphonamides and aldehydes in a 1:2 metal-to-ligand ratio to form complexes with the general formula [(Ligand)₂·2H₂O VCl₃]. ijres.org These complexes often exhibit a 1:3 electrolytic nature in solution, suggesting the chloride ions are not directly coordinated to the metal center in that state. ijres.org

| Ligand Type | Example Ligand | Complex Formula | Color | Magnetic Moment (μeff) [B.M.] |

|---|---|---|---|---|

| Monodentate | Acetonitrile | VCl₃(MeCN)₃ | Green | N/A |

| Monodentate | Trimethylamine | VCl₃(NMe₃)₂ | N/A | N/A |

| Bidentate | (–)-Sparteine | [VCl₃((–)-sparteine)]·toluene | Deep Violet | 2.49 |

| Schiff Base | bis(N,N'-Dimethyl-4-amino benzaldehyde) sulphonamide | [(C₂₀H₂₂N₄O₃S)₂·2H₂O VCl₃] | Orange | 2.67 |

| Schiff Base | bis(p-methoxy benzaldehyde) sulphonamide | [(C₂₂H₂₀N₂,O₄S)₂·2H₂O VCl₃] | Pink | 2.80 |

Oxygen-donor ligands commonly form adducts with vanadium(III) chloride, with water and tetrahydrofuran (B95107) being the most studied.

Aqua Complexes: In aqueous solutions, VCl₃ dissolves to form aqua complexes. From these solutions, a green hexahydrate with the formula [VCl₂(H₂O)₄]Cl·2H₂O crystallizes. wikipedia.orgchemeurope.com In this complex, four water molecules and two chloride ions are directly coordinated to the vanadium(III) center in an octahedral arrangement, with one chloride ion acting as a counter-ion and two water molecules present as water of crystallization. chemeurope.com Removal of the coordinated chloride ligands in solution yields the hexaaquo ion, [V(H₂O)₆]³⁺. wikipedia.orgchemeurope.com

Ether Complexes: Tetrahydrofuran (THF) is a widely used solvent and ligand in vanadium(III) chemistry. It reacts with VCl₃ to form the pink-red adduct VCl₃(THF)₃. wikipedia.orgchemeurope.com This complex is a common starting material for further reactions due to its increased solubility compared to anhydrous VCl₃. academie-sciences.fr Another ether, diglyme, reacts with VCl₃ to form the mononuclear complex fac-[VCl₃(diglyme)]. sigmaaldrich.cn

Other O-Donor Ligands: Triphenylphosphine (B44618) oxide can also act as a ligand for VCl₃. wikipedia.org Complexes with bidentate oxygen-donor ligands, such as 1,2-bis-(1H-benzimidazol-2-yl)-1,2-ethanediols, have been synthesized, forming ionic complexes with a 1:2 metal-to-ligand ratio and the general formula [V(L)₂]Cl₃. scispace.com

| Ligand | Complex Formula | Coordination Environment | Color |

|---|---|---|---|

| Water (H₂O) | [VCl₂(H₂O)₄]Cl·2H₂O | Octahedral [VCl₂(H₂O)₄]⁺ | Green |

| Tetrahydrofuran (THF) | VCl₃(THF)₃ | Octahedral | Red/Pink |

| Diglyme | fac-[VCl₃(diglyme)] | Octahedral | Violet |

| 1,2-bis-(5-H-1H-benzimidazol-2-yl)-1,2-ethanediol | [V(L)₂]Cl₃ | Ionic Complex | Dirty White |

The coordination chemistry of vanadium(III) with sulfur-donor ligands is less extensive compared to nitrogen and oxygen donors, partly because many S-donor ligands can reduce higher oxidation states of vanadium to V(IV) or V(III). gcu.ac.uk For example, the reaction of vanadium(IV) chloride with excess selenoethers (which are soft donors similar to thioethers) leads to reduction and the formation of V(III) complexes of the type [VCl₃(L-L)], where L-L is a bidentate selenoether. researchgate.net This indicates that direct synthesis from VCl₃ with thioether ligands is a viable route.

Ligands containing both nitrogen and oxygen donor atoms, such as Schiff bases, are effective chelating agents for vanadium(III). Vanadium(III) complexes with Schiff bases derived from various aldehydes and sulfonamides have been synthesized by reacting VCl₃ with the ligand in a suitable solvent like a methanol-THF mixture under a nitrogen atmosphere. ijres.org Elemental analysis and molar conductivity measurements of these complexes suggest formulations like [(C₂₂H₂₀N₂O₄S)₂·2H₂O VCl₃], where the ligand coordinates to the vanadium ion and the chloride ions are counter-ions in solution. ijres.org The ligands in these cases are often bidentate or multidentate, leading to stable chelate structures.

Vanadium(III) chloride and its adducts serve as precursors to organometallic compounds where a direct vanadium-carbon bond exists.

Alkyl Derivatives: The THF adduct, VCl₃(THF)₃, is a key precursor for the synthesis of trialkyl and triaryl vanadium(III) compounds. A notable example is the formation of V(mesityl)₃ from the reaction of VCl₃(THF)₃ with the corresponding lithium reagent. chemeurope.com

Cyclopentadienyl (B1206354) Derivatives: While many cyclopentadienyl (Cp) vanadium complexes are in other oxidation states, V(III) precursors are used in their synthesis. For instance, (peralkylcyclopentadienyl)vanadium(III) halides like (η⁵-C₅Me₄R)₂V₂(μ-Br)₄ can be synthesized by the reductive oligomerization of (C₅Me₄R)VX₃. researchgate.net These V(III) dimers can then be used as starting materials for other organometallic transformations. The synthesis of vanadocene dichloride, a V(IV) compound, starts from VCl₄, but its subsequent reduction chemistry leads to V(II) species, highlighting the interconnected redox chemistry of organovanadium compounds. wikipedia.org

Stereochemical Aspects and Isomerism in Vanadium(III) Chloride Complexes

The stereochemistry of vanadium(III) chloride complexes is largely dictated by the d² electronic configuration of the metal ion, which typically favors octahedral coordination, although lower coordination numbers are known.

Octahedral Complexes: For octahedral complexes with the formula [VCl₃L₃], where L is a monodentate ligand, two geometric isomers are possible: facial (fac), where the three identical ligands occupy one face of the octahedron (C₃ᵥ symmetry), and meridional (mer), where they occupy a plane bisecting the octahedron (C₂ᵥ symmetry). The complex fac-[VCl₃(diglyme)] is an example where the tridentate ether ligand enforces a facial arrangement. sigmaaldrich.cn

Tetrahedral vs. Octahedral: The coordination geometry can be influenced by the steric bulk of the ligands and the counter-ion. While VCl₃(MeCN)₃ is an octahedral non-electrolyte, reaction with tetraalkylammonium chlorides in acetonitrile can lead to the formation of salts containing either tetrahedral anions like [VCl₄]⁻ or octahedral anions like [VCl₄(MeCN)₂]⁻. rsc.org The [VCl₄]⁻ ion, stabilized by large counter-ions such as tetraphenylarsonium, exhibits a tetrahedral geometry. rsc.org

Isomerism in Chelate Complexes: In complexes with bidentate ligands, such as [V(L-L)₂Cl₂], cis-trans isomerism is possible. For complexes of the type [V(L)₂]Cl₃, where L is a bidentate ligand derived from 1,2-bis-(5-nitro-1H-benzimidazol-2-yl)-1,2-ethanediol, ¹H-NMR spectral data have indicated the presence of two distinct isomers in solution, possibly arising from different orientations of the unsymmetrical ligands around the vanadium center. scispace.com

Distorted Octahedral Geometries

Vanadium(III) chloride serves as a versatile precursor for a variety of coordination complexes, many of which exhibit distorted octahedral geometries. This deviation from perfect octahedral symmetry (Oh) can be attributed to several factors, including the presence of a mix of ligands, steric hindrance between bulky ligands, and electronic effects such as the Jahn-Teller phenomenon.

A prime example is the hexahydrated form of vanadium(III) chloride, [VCl₂(H₂O)₄]Cl·2H₂O. In this complex, the central vanadium(III) ion is coordinated to four water molecules and two chloride ions in a trans arrangement, forming a [VCl₂(H₂O)₄]⁺ cationic complex. wikipedia.org The differing nature of the aqua and chloro ligands leads to a slight distortion from a perfect octahedron.

Vanadium(III) chloride also reacts with various organic ligands to form complexes that often display distorted octahedral geometries. For instance, with tetrahydrofuran (THF), it forms the pink-red complex VCl₃(THF)₃. wikipedia.org Reaction with acetonitrile (CH₃CN) yields the green adduct VCl₃(CH₃CN)₃. wikipedia.org In these cases, the coordination of three chloride ions and three neutral ligands around the vanadium(III) center results in a facial or meridional isomer, both of which deviate from ideal octahedral symmetry. A summary of representative Vanadium(III) chloride complexes and their observed or expected geometries is provided in Table 1.

| Complex | Coordinated Ligands | Geometry |

|---|---|---|

| [VCl₂(H₂O)₄]⁺ | 2 x Cl⁻, 4 x H₂O | Slightly distorted octahedral (trans) wikipedia.org |

| VCl₃(THF)₃ | 3 x Cl⁻, 3 x THF | Distorted octahedral wikipedia.org |

| VCl₃(CH₃CN)₃ | 3 x Cl⁻, 3 x CH₃CN | Distorted octahedral wikipedia.org |

| Et₄N[VCl₄(CH₃CN)₂] | 4 x Cl⁻, 2 x CH₃CN | Octahedral rsc.org |

Jahn-Teller Distortions in Vanadium(III) Chloride

Vanadium(III) is a d² ion, meaning it has two d-electrons. In an octahedral ligand field, these two electrons occupy the lower energy, triply degenerate t₂g orbitals (dxy, dxz, dyz). This (t₂g)² configuration represents a degenerate ground state, and therefore, vanadium(III) octahedral complexes are subject to the Jahn-Teller effect. wikipedia.org

However, the distortion is generally weak for complexes with degeneracy in the t₂g orbitals. adichemistry.com This is because the t₂g orbitals are directed between the ligand axes, resulting in a smaller energetic stabilization upon distortion compared to the eg orbitals, which point directly at the ligands. adichemistry.com The distortion typically manifests as either an elongation (z-out) or a compression (z-in) of the bonds along one of the four-fold axes (conventionally the z-axis). wikipedia.orgadichemistry.com For d² configurations, a z-out distortion, involving the elongation of the two axial M-L bonds, is the more commonly observed outcome. adichemistry.com This tetragonal distortion lowers the symmetry of the complex from Oh to, for example, D₄h, and removes the degeneracy of the t₂g orbitals. umb.edu

Ligand Field Theory and Electronic Configuration in Vanadium(III) Systems

The electronic properties and visible spectra of vanadium(III) complexes can be effectively described using Ligand Field Theory (LFT). The central vanadium(III) ion possesses a d² electronic configuration. wikipedia.org In an octahedral environment, the five degenerate d-orbitals of the free ion are split into two energy levels: a lower-energy, triply degenerate set of t₂g orbitals and a higher-energy, doubly degenerate set of eg orbitals. The energy separation between these levels is denoted as Δ₀ or 10Dq.

For a d² system like V³⁺, the two electrons will occupy the t₂g orbitals with parallel spins, leading to a ³T₁g ground state term in an octahedral field. The electronic absorption spectra of V(III) complexes typically show two or three spin-allowed bands corresponding to transitions from this ground state to excited triplet states (³T₂g and ³T₁g(P)).

The positions of these absorption bands can be used to determine the ligand field splitting parameter (Δ₀) and the Racah inter-electronic repulsion parameter (B). The Racah parameter 'B' in the complex is usually lower than that of the free V³⁺ ion (B₀ = 860 cm⁻¹), indicating a degree of covalent character in the metal-ligand bond. scribd.comdalalinstitute.com For example, the electronic spectrum of the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, shows two absorption bands from which these parameters can be calculated. dalalinstitute.com

| Complex | ν₁ (³T₁g → ³T₂g) | ν₂ (³T₁g → ³T₁g(P)) | Calculated Dq (cm⁻¹) | Calculated B (cm⁻¹) |

|---|---|---|---|---|

| [V(H₂O)₆]³⁺ | 17,800 | 25,700 | ~1860 | ~665 |

| Et₄N[VCl₄(py)₂] | 15,000 | 22,200 | 1600 | 600 |

| Et₄N[VCl₄(bipy)] | 14,800 | 21,500 | 1560 | 590 |

Redox Chemistry and Electrochemical Behavior of Vanadium(III) Chloride Complexes

The redox chemistry of vanadium is notable for its accessibility to multiple stable oxidation states, typically ranging from +2 to +5 in aqueous solutions. Vanadium(III) chloride and its complexes are key players in this chemistry, often acting as mild reducing agents. wikipedia.org The V³⁺ ion can be readily oxidized to V(IV) (as the vanadyl ion, VO²⁺) or reduced to V(II). docbrown.info

The electrochemical behavior of vanadium(III) is highly dependent on the coordinating ligands and the solvent system. In aqueous chloride solutions, the formal redox potential for the V³⁺/V²⁺ couple has been determined. A study in 1 mol dm⁻³ (H⁺, Na⁺)Cl⁻ solution at 298 K reported the formal potential to be -242 ± 2 mV versus the normal hydrogen electrode (NHE). rsc.org This negative potential indicates that V³⁺ is more difficult to reduce to V²⁺ than H⁺ is to H₂ under standard conditions.

The coordination environment significantly influences the redox potentials. Studies in a Lewis basic 1-ethyl-3-methyl-1H-imidazolium chloride/aluminum chloride molten salt have demonstrated the stepwise formation of higher-order vanadium(III) chloride complexes, each with a distinct and reversible oxidation to the corresponding vanadium(IV) species. acs.org The redox potentials for these couples become progressively less positive as more chloride ligands are added, reflecting the increased stabilization of the higher oxidation state by the anionic chloride ligands.

| Redox Couple | Potential (V) | Medium |

|---|---|---|

| V³⁺/V²⁺ | -0.242 (vs. NHE) | 1 M (H⁺, Na⁺)Cl⁻ (aq) rsc.org |

| VCl₄⁻/VCl₄ | +1.33 (vs. Al/AlCl₃) | EMIC/AlCl₃ molten salt acs.org |

| VCl₅²⁻/VCl₅⁻ | +1.23 (vs. Al/AlCl₃) | EMIC/AlCl₃ molten salt acs.org |

| VCl₆³⁻/VCl₆²⁻ | +1.00 (vs. Al/AlCl₃) | EMIC/AlCl₃ molten salt acs.org |

The susceptibility of V(III) complexes to oxidation is a critical aspect of their chemistry. For instance, aqueous solutions of V³⁺ are slowly oxidized by dissolved oxygen in the air to V(IV). docbrown.info This reactivity underscores the importance of handling many vanadium(III) complexes under inert atmospheres to prevent unwanted oxidation. This redox behavior is harnessed in applications such as vanadium redox flow batteries, where the V³⁺/V²⁺ and VO₂⁺/VO²⁺ couples are utilized for energy storage. wikipedia.org

Catalytic Applications and Mechanistic Investigations of Vanadium Iii Chloride

Olefin Polymerization and Copolymerization

Vanadium-based catalysts, including those derived from VCl₃, are instrumental in the industrial production of polyolefins. They exhibit distinct advantages, such as the ability to produce high molecular weight polyethylene (B3416737), facilitate the incorporation of α-olefins in copolymerization, and synthesize syndiotactic polypropylene (B1209903). doi.orgrsc.orgmdpi.com These catalysts are also crucial for manufacturing synthetic rubbers like ethylene-propylene monomer (EPM) and ethylene-propylene-diene-monomer (EPDM). doi.orgrsc.org

Vanadium(III) chloride is a well-established precursor in Ziegler-Natta catalysis for olefin polymerization. researchgate.netnih.govmdpi.com These systems typically involve the reaction of a transition metal compound, such as VCl₃, with an organoaluminum co-catalyst. researchgate.netacs.org The resulting catalysts can be either heterogeneous or homogeneous. mdpi.commdpi.com While heterogeneous systems, often supported on materials like magnesium chloride (MgCl₂), are common in industrial processes, homogeneous systems offer advantages for studying reaction mechanisms and producing polymers with narrow molecular weight distributions. researchgate.netacs.orgnih.gov

The performance of VCl₃-based Ziegler-Natta catalysts is influenced by several factors, including the method of catalyst preparation. For instance, reducing VCl₄ with triethylaluminum (B1256330) (AlEt₃) at an Al/V ratio of about 1/3 to form VCl₃, followed by activation with an alkylaluminum compound, leads to a highly active catalyst for propylene (B89431) polymerization. acs.org The interaction of VCl₃ with the support and co-catalyst is crucial in forming the active catalytic centers. acs.orgnih.gov

VCl₃-based catalysts are effective for both ethylene (B1197577) and propylene polymerization. In ethylene polymerization, these catalysts can produce high molecular weight polyethylene (HMWPE) and ultra-high molecular weight polyethylene (UHMWPE). doi.orgdoaj.org The activity of these catalysts can be significant, with some systems exhibiting high turnover frequencies. uh.edu For example, a VCl₃(THF)₃-based catalyst, when immobilized on a metal-organic framework (MOF) and activated with methylaluminoxane (B55162) (MAO), showed high activity in ethylene polymerization. uh.edu

In propylene polymerization, VCl₃-based catalysts are particularly known for their ability to produce syndiotactic polypropylene (sPP). doi.orgrsc.orgresearchgate.netgoogle.com This stereospecific polymerization was first reported by Natta and his coworkers, who used catalyst systems containing vanadium compounds like VCl₃ in combination with organoaluminum compounds. google.comuchile.cl The syndiotacticity of the polymer arises from the specific coordination of the propylene monomer at the vanadium active site. researchgate.net The system V(acac)₃/Et₂AlCl, where V(III) is the active species, is known to produce sPP with living characteristics at low temperatures, resulting in polymers with narrow molecular weight distributions. rsc.orgresearchgate.net

Table 1: Ethylene Polymerization with Vanadium(III)-based Catalysts

| Catalyst System | Co-catalyst | Activity (kg PE / mol V·h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

| VCl₃(THF)₃/MOF | MAO | up to 148,000 | High | ~3 | uh.edunih.govmit.edu |

| [TpyVCl₃][Et₃NH] | MAO | Moderate | ~350,000 | ~2 | acs.org |

| VCl₃/DEAC/ETA | DEAC/ETA | High | High | - | doi.org |

| Vanadium-Magnesium Catalyst (low V) | - | 140 (kg PE/g V·h·bar) | - | Bimodal | mdpi.com |

| Binuclear Vanadium Complexes | Et₂AlCl | Higher than mononuclear | - | - | rsc.org |

This table is interactive. Click on the headers to sort the data.

A significant application of VCl₃-based catalysts is in the copolymerization of ethylene with α-olefins, such as propylene and higher olefins. doi.orgrsc.orgresearchgate.net These catalysts are particularly valued for their ability to incorporate a high content of the α-olefin comonomer into the polymer chain, which is a key factor in producing elastomers like EPDM. doi.orgrsc.orgencyclopedia.pub

EPDM rubbers, which are terpolymers of ethylene, propylene, and a non-conjugated diene (like 5-ethylidene-2-norbornene, ENB), are almost exclusively produced using vanadium-based catalysts. doi.orgencyclopedia.pubresearchgate.net The catalyst systems, often comprising VOCl₃ or VCl₄ activated by an organoaluminum compound like diethylaluminum chloride (DEAC), are effective in producing amorphous terpolymers with excellent elastomeric properties. encyclopedia.pub VCl₃ itself is also used as a catalyst component in the production of EPDM rubber. atamanchemicals.comgoogle.com One of the challenges with traditional vanadium systems is their relatively low activity for incorporating propylene and the diene compared to ethylene, which necessitates recycling of unreacted monomers. google.com

The activation of VCl₃ is a critical step in forming the catalytically active species for olefin polymerization. Organoaluminum compounds are the most common co-catalysts. researchgate.netacs.org The nature of the co-catalyst significantly influences the catalyst's activity and the properties of the resulting polymer.

Commonly used co-catalysts include:

Diethylaluminum chloride (DEAC) : Often used in combination with VCl₃, particularly for producing syndiotactic polypropylene and EPDM. doi.orgrsc.orgresearchgate.net

Triethylaluminum (TEA) : Can be used to reduce VCl₄ to VCl₃ and as a co-catalyst. acs.org

Methylaluminoxane (MAO) : A highly effective activator for a wide range of transition metal catalysts, including VCl₃-based systems. nih.govmdpi.comuh.edu It can generate highly active cationic species.

Ethylaluminum sesquichloride (EASC) : Another alkylaluminum co-catalyst used in vanadium-based systems. researchgate.net

In addition to co-catalysts, certain additives, often referred to as promoters or re-oxidants, can enhance the performance of vanadium catalysts. Ethyl trichloroacetate (B1195264) (ETA) is a frequently used promoter that is believed to re-oxidize inactive V(II) species back to the active V(III) state, thereby improving catalyst activity and stability. doi.orgmdpi.com The presence of a chloro-ligand in the organoaluminum co-catalyst, such as in DEAC, is often crucial for high activity. doi.org

The mechanism of olefin polymerization catalyzed by VCl₃-based systems involves the formation of an active vanadium-alkyl species. The polymerization proceeds via the migratory insertion of the olefin into the vanadium-carbon bond of the growing polymer chain. researchgate.net

Key mechanistic aspects include:

Active Species Formation : The reaction between VCl₃ and the organoaluminum co-catalyst leads to the formation of an alkylated vanadium species, which is believed to be the active site. The exact structure of the active species is often complex and can be bimetallic, involving both vanadium and aluminum. scispace.com

Olefin Coordination and Insertion : The olefin monomer coordinates to the vacant site on the vanadium center. This is followed by the insertion of the coordinated olefin into the V-C bond, extending the polymer chain. researchgate.net

Catalyst Deactivation : A common issue with vanadium catalysts is their deactivation over time. This is often attributed to the reduction of the active V(III) species to inactive V(II) species. researchgate.netscispace.com The use of re-oxidants like ETA can mitigate this deactivation pathway. mdpi.com

Role of Ligands : In modern catalyst systems, ancillary ligands are used to stabilize the vanadium center, enhance its activity, and control the polymer's microstructure. mdpi.comnih.gov

Kinetic studies and mechanistic investigations, including the use of spectroscopic techniques and computational modeling, are continuously providing deeper insights into the elementary steps of the polymerization process. acs.orgnih.govnih.govosti.govbeilstein-journals.org

One of the remarkable features of VCl₃-based catalysts is their ability to control the stereochemistry of polypropylene. While titanium-based Ziegler-Natta catalysts typically produce isotactic polypropylene, vanadium-based systems are known to yield syndiotactic polypropylene (sPP). rsc.orgresearchgate.netgoogle.com

The formation of sPP is attributed to the specific geometry of the active vanadium site and the mechanism of propylene insertion. The generally accepted model involves a chain-end control mechanism, where the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next insertion. researchgate.net The use of dialkylaluminum halides, such as Et₂AlCl, as co-catalysts is crucial for achieving high syndiotacticity. doi.orgrsc.org In contrast, using trialkylaluminum co-catalysts with the same vanadium precursor can lead to the formation of isotactic polypropylene. doi.org

The ability to produce sPP with living characteristics at low temperatures using systems like V(acac)₃/Et₂AlCl further highlights the precise control over the polymerization process that can be achieved with vanadium catalysts. rsc.orgresearchgate.net This living polymerization allows for the synthesis of well-defined block copolymers. rsc.org

Organic Transformation Catalysis

VCl₃ serves as a potent catalyst in various organic synthesis reactions, valued for its effectiveness under often mild conditions. worldofscience.co.zaontosight.ai

Vanadium(III) chloride is an effective catalyst for multicomponent condensation reactions, which are highly valued in medicinal chemistry for creating libraries of structurally diverse compounds.

Biginelli Reaction: VCl₃ efficiently catalyzes the three-component Biginelli condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. researchgate.net This one-pot synthesis produces dihydropyrimidin-(2H)-ones, a class of compounds with significant biological activities. researchgate.netbanglajol.info The use of a catalytic amount of VCl₃ allows for the generation of a solution-phase library of these heterocyclic compounds in good yields and with straightforward work-up procedures. researchgate.netdergipark.org.tr

Pechmann Condensation: The synthesis of coumarins and their derivatives can be achieved via the Pechmann condensation, and VCl₃ has been identified as a novel and effective catalyst for this transformation. sigmaaldrich.commdpi.com The reaction typically involves the condensation of phenols with β-keto esters. Studies have shown that VCl₃ can facilitate this reaction under solvent-free conditions, providing good yields of the substituted coumarin (B35378) products. osi.lvnitw.ac.in This method presents an efficient route to a variety of coumarin structures. worldofscience.co.zascientificlabs.ie

Table 1: VCl₃ Catalyzed Condensation Reactions

| Reaction | Substrates | Product Type | Catalyst System | Key Features |

|---|---|---|---|---|

| Biginelli Condensation | Aldehyde, β-Keto ester, Urea/Thiourea | Dihydropyrimidinone | VCl₃ | Efficient one-pot synthesis; Good yields. researchgate.netsigmaaldrich.com |

| Pechmann Condensation | Phenol, β-Keto ester | Coumarin | VCl₃ | Effective under solvent-free conditions. mdpi.comnitw.ac.in |

Vanadium(III) chloride acts as a mild and efficient reagent for the cleavage of protecting groups and the opening of strained rings.

Deprotection of Acetonides: VCl₃ serves as a mild and highly efficient catalyst for the chemoselective deprotection of acetonides to afford the corresponding diols. sigmaaldrich.cnatamanchemicals.com This method is valued for its selectivity, allowing for the removal of the acetonide group while other protecting groups may remain intact. wikipedia.orgwikiwand.comchemicalbook.com

Cleavage of Epoxides: The catalyst has been successfully used in the cleavage of epoxides with aromatic amines to produce β-amino alcohols. sigmaaldrich.comthieme-connect.comsigmaaldrich.com These reactions are noted for being highly regioselective and completely anti-stereoselective, proceeding efficiently at room temperature to give the desired products in very good yields. thieme-connect.com

Table 2: VCl₃ Catalyzed Deprotection and Cleavage Reactions

| Reaction Type | Substrate | Reagent | Product | Key Features |

|---|---|---|---|---|

| Acetonide Deprotection | Acetonide-protected diol | VCl₃ in Methanol | Diol | Mild, chemoselective, efficient. sigmaaldrich.comatamanchemicals.com |

| Epoxide Cleavage | Epoxide | Aromatic Amine, VCl₃ | β-Amino Alcohol | Highly regioselective and stereoselective. thieme-connect.comsigmaaldrich.com |

A key application of VCl₃ in organic synthesis is its role in promoting the formation of carbon-carbon bonds, particularly in reductive coupling reactions.

Pinacol (B44631) Coupling: Vanadium(III) chloride is a well-known catalyst for the Pinacol coupling reaction, which involves the reductive homocoupling of aldehydes or ketones to form vicinal diols. wikipedia.org For instance, VCl₃ in the presence of a reducing metal such as zinc or aluminum effectively catalyzes the coupling of benzaldehyde (B42025) to produce 1,2-diphenyl-1,2-ethanediol. wikipedia.orgwikipedia.org The reaction can often be carried out in water, highlighting its utility in green chemistry. sigmaaldrich.cnatamanchemicals.comottokemi.comcenmed.com

VCl₃'s ability to facilitate such C-C bond formations makes it a valuable reagent in the synthesis of complex organic molecules. ontosight.aiosti.gov

Vanadium(III) chloride and its complexes can act as catalysts in both oxidation and reduction processes, demonstrating the redox versatility of the vanadium center.

Oxidation: The tetrahydrofuran (B95107) complex of vanadium(III) chloride, VCl₃(THF)₃, is used as a catalyst for the oxidation of a wide variety of allylic alcohols. alfa-chemistry.com The mechanism is believed to proceed via a radical pathway.

Reduction: VCl₃ is employed as a reducing agent in analytical chemistry for the determination of nitrate (B79036) and nitrite (B80452) in water samples. sigmaaldrich.cnatamanchemicals.com It reduces nitrate to nitrite, which can then be quantified, offering a safer alternative to traditional methods. worldofscience.co.zawikipedia.orgchemicalbook.com This showcases its application in environmental analysis. lookchem.com

Mechanistic Elucidation of Vanadium(III) Chloride Catalyzed Reactions

Understanding the mechanism of VCl₃-catalyzed reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. A key aspect of these investigations is the identification of the catalytically active species. osti.govresearchgate.net

The V(III) ion is often proposed as the active species, but it can be oxidized or reduced in situ, or act as a precursor to the true catalyst.

In Olefin Polymerization: In the vanadium-catalyzed polymerization of olefins, vanadium(III) species are widely assumed to be the active species. researchgate.netsemanticscholar.org These reactions often employ a co-catalyst, such as dimethylaluminium chloride (DMAC) or methylaluminoxane (MAO), which activates the VCl₃ precursor. doi.org It has been proposed that the active V(III) center can be reduced to a less active V(II) state during the reaction. Consequently, "promoters" or "re-activators" like ethyl trichloroacetate (ETCA) are sometimes added to re-oxidize the V(II) back to the active V(III) state, thereby extending the catalyst's lifetime. semanticscholar.org Studies using NMR and X-ray Absorption Spectroscopy (XAS) have aimed to identify the V(III)-alkyl intermediates that are believed to be the active sites. doi.orgnih.gov

In Other Transformations: For other reactions, the active species may not be V(III). In a catalytic cycle for pyrrole (B145914) synthesis starting from VCl₃(THF)₃, mechanistic studies suggest the in situ formation of a mono(imido)vanadium(III) intermediate. nih.gov This species is not the final catalyst but reacts further to generate a bis(imido)vanadium(V) complex, which is proposed to be the catalytically active species in the main cycle. nih.gov Similarly, in certain catechol dioxygenase reactions, various vanadium precatalysts, including V(III) compounds, evolve under catalytic conditions into a common V(V) complex, which acts as the catalyst resting state. nih.gov

When VCl₃ is used in aqueous media, the hydrated hexaaquo complex, [V(H₂O)₆]³⁺, is formed, which possesses a regular octahedral geometry. wikiwand.comacs.org This hydrated ion or its partially hydrolyzed forms are often the starting point for catalytic cycles in water. chemicalbook.comchembk.com The Lewis acidic nature of this aquo-complex is central to its catalytic activity in reactions like condensations and hydrolyses. chemimpex.com

Reaction Intermediate Characterization

The identification of reaction intermediates is crucial for understanding the catalytic cycle of vanadium(III) chloride. In olefin polymerization, a key application for VCl3-based catalysts, the nature of the active species has been a subject of extensive research.

For instance, in ethylene polymerization catalyzed by VCl3 activated by cocatalysts like methylaluminoxane (MAO) or other aluminum alkyls, a V(III)-CH3 intermediate has been identified using 1H and 2H NMR spectroscopy. doi.org Another proposed active species is a chloro-bridging intermediate with a V-Cl-Al core. doi.org The challenge in characterizing these intermediates lies in the paramagnetic nature of V(II), V(III), and V(IV) species, which often complicates spectroscopic analysis. doi.org

In some cases, the vanadium species can be reduced to lower oxidation states during the reaction, which may be less active or inactive. doi.org The addition of activating agents can help reoxidize the vanadium to a higher, more active state. doi.org

Kinetic Studies and Reaction Rate Dependencies

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. The kinetics of ligand exchange reactions involving vanadium(III) β-diketonate complexes have been investigated. For the replacement of acetylacetone (B45752) with hexafluoroacetylacetone, the rate law includes both first- and second-order terms with respect to the incoming ligand. cdnsciencepub.com Conversely, the exchange with deuteroacetylacetone follows a rate law with zero-order and first-order terms. cdnsciencepub.com These reactions are notably catalyzed by acids and inhibited by bases. cdnsciencepub.com

In the context of redox flow batteries, the kinetics of the V(III)/V(II) redox reaction are significant. Studies have shown that an increase in temperature facilitates this reaction, leading to higher electrode reaction rate constants (k_s) and diffusion coefficients (D_V(III)). nih.gov The sluggish kinetics of the V(III)/V(II) couple compared to the V(IV)/V(V) couple is a known challenge in these systems. nih.gov

The oxidation of vanadium(III) by other ions has also been a subject of kinetic analysis. For example, the kinetics of the reaction between titanium(III) and vanadium(V) have been studied using stopped-flow spectrophotometry. rsc.org

Role of Ligands in Catalytic Performance and Selectivity

The ligands coordinated to the vanadium center play a pivotal role in determining the catalyst's activity, stability, and selectivity. ontosight.aiscispace.com A wide array of ligands, including those with N-, O-, and P-donor atoms, have been employed to modify the properties of vanadium(III) catalysts. doi.org

In olefin polymerization, the ligand structure significantly impacts the catalytic behavior. doi.org For example, iminopyridine-supported V(III) catalysts, when activated with MAO, have demonstrated higher catalytic activities and a switch in selectivity from trans-1,4 to cis-1,4 polymerization of isoprene (B109036) compared to the traditional VCl3/MAO system. nih.gov The electronic and steric properties of these ligands can be tuned to control the polymerization process. nih.gov

Similarly, vanadium(III) complexes with tridentate [O,P,O] ligands have been found to be more active in ethylene polymerization than those with [O,P=O,O] ligands, suggesting a beneficial effect of softer donor atoms. doi.org The use of bulky ligands can also lead to the formation of polymers with specific microstructures and high molecular weights. researchgate.net

The table below summarizes the effect of different ligands on the catalytic performance of vanadium(III) chloride in polymerization reactions.

| Ligand Type | Cocatalyst | Polymerization Reaction | Key Findings | Reference |

| Iminopyridine | MAO | Isoprene | Higher activity and cis-1,4 selectivity | nih.gov |

| Tridentate [O,P,O] | DEAC/ETA | Ethylene | More active than [O,P=O,O] ligands | doi.org |

| Bis(arylimino)acenaphthene | DEAC | Ethylene | High efficiency at elevated temperatures | doi.org |

| Phosphine (B1218219) | MAO | 1,3-Butadiene | Microstructure depends on phosphine ligand | mdpi.com |

Computational Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of reaction mechanisms involving vanadium(III) chloride. researchgate.net These studies provide insights into the structure of intermediates and transition states, reaction energy profiles, and the role of various components in the catalytic system.

DFT studies on the polymerization of ethylene by salicylaldiminatovanadium(III) catalysts have been used to investigate the role of the aluminum-based cocatalyst and the nature of the active species. doi.org Computational investigations have also been applied to understand the mechanism of vanadium-catalyzed deoxydehydration of diols and the generation of hypochlorite (B82951) by vanadium chloroperoxidases. acs.orgosti.gov In the latter, computations have shown that the vanadium ion acts as a spectator, positioning the substrates without changing its oxidation state. acs.orgresearchgate.net

Recent DFT calculations on a vanadium(III) hydroxamate complex helped to confirm its stability and suggest a distorted-octahedral geometry. aristonpubs.comresearchgate.net These computational models are crucial for designing more efficient and selective catalysts by providing a molecular-level understanding of the reaction pathways. uw.edu.pl

Applications in Advanced Materials Science Utilizing Vanadium Iii Chloride

Precursor Chemistry for Thin Film Deposition

Vanadium(III) chloride is a key starting material in the synthesis of various vanadium-based thin films. These films are deposited onto substrates to create materials with specific functionalities, leveraging techniques that rely on the controlled chemical transformation of the precursor.

Vanadium(III) chloride is utilized as a precursor in the fabrication of vanadium oxide (VOx) thin films, which are known for their unique phase transition properties. nih.gov Specifically, Vanadium dioxide (VO₂) films exhibit a semiconductor-to-metal transition near room temperature, making them valuable for applications like "smart windows" and optical switches. mdpi.comresearchgate.netrsc.org One method involves a two-step chemical vapor deposition (CVD) process where VCl₃ is first used to grow VO₂ thin films. nih.gov These films can later be transformed into other vanadium oxides or nitrides through subsequent processing. nih.gov The resulting VOx films, including Vanadium sesquioxide (V₂O₃), are subjects of intense research for their potential in novel electronic and memory devices. researchgate.netmdpi.com The precise control over the stoichiometry and crystalline phase of the vanadium oxide film is a significant challenge, with the properties of the final material being highly dependent on the deposition conditions. rsc.org

| Parameter | Description | Typical Values/Conditions | Reference |

|---|---|---|---|

| Precursor | Vanadium(III) chloride (VCl₃) | Thermally evaporated upstream | nih.gov |

| Deposition Method | Chemical Vapor Deposition (CVD) | Vapor-phase reactions | nih.gov |

| Substrate Temperature | The temperature at which the substrate is held during deposition. | ~600 °C | nih.gov |

| Carrier Gas | An inert gas used to transport the precursor vapors to the substrate. | Argon (Ar) at ~40 sccm | nih.gov |

| Oxidizing Agent | Source of oxygen to form the oxide film. | Residual O₂ from ambient air | nih.gov |

Vanadium Nitride (VN) is a hard, refractory material with a gold-like appearance that has potential applications in areas such as solar control coatings due to its ability to reflect infrared radiation. cambridge.orgcambridge.org While direct synthesis from VCl₃ can be complex, a common and effective method involves a two-step process. First, Vanadium(III) chloride is used as a precursor to synthesize VO₂ thin films via chemical vapor deposition (CVD). nih.gov In the second step, these VO₂ films undergo a nitridation process, where they are annealed in a pure ammonia (NH₃) atmosphere at elevated temperatures. nih.gov This atomic substitution method successfully converts the oxide film into a two-dimensional cubic Vanadium Nitride film. nih.gov Although other methods exist using precursors like Vanadium(IV) chloride (VCl₄) to produce Vanadium Nitride, the VCl₃-based route offers a viable pathway for creating these functional thin films. cambridge.orgcambridge.orgresearchgate.net

Vanadium(III) chloride is a precursor for thin film deposition techniques like Chemical Vapor Deposition (CVD) and can be related to precursors used in Atomic Layer Deposition (ALD). nih.gov In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form a solid thin film. nih.gov VCl₃ can be thermally evaporated and transported by a carrier gas to the substrate, where it reacts with an oxygen source to form vanadium oxide films. nih.gov

ALD is a similar technique that relies on sequential, self-limiting surface reactions to deposit films one atomic layer at a time, allowing for exceptional thickness control. rsc.org While organic vanadium compounds are often used in ALD, inorganic precursors like vanadium chlorides are also employed. mdpi.comsci-hub.box The choice of precursor is critical and must meet several criteria, including sufficient vapor pressure, chemical stability to prevent self-decomposition, and high reactivity with the substrate surface. Although Vanadium(IV) chloride (VCl₄) is more commonly cited as an ALD precursor for VO₂ films, the underlying principles of using a volatile metal halide source are directly applicable to VCl₃. mdpi.comsci-hub.box

Role in Synthesis of Nanomaterials and Nanostructures

Vanadium(III) chloride is an important reactant in the synthesis of novel nanomaterials, particularly non-oxide ceramics like Vanadium Diboride (VB₂). researchgate.net VB₂ nanoparticles are of interest due to their high melting point and hardness. researchgate.net A notable synthesis method involves the reaction of VCl₃ with sodium borohydride (NaBH₄) in an autoclave reactor under an argon atmosphere. researchgate.net

In a typical process, VCl₃ and an excess of NaBH₄ are heated for an extended period. researchgate.net Research has shown that VB₂ nanoparticles with an average particle size of 20–35 nm can be successfully prepared using this method in a temperature range of 595–930°C, with 725°C being identified as an optimal synthesis temperature. researchgate.net This process demonstrates the utility of Vanadium(III) chloride as a vanadium source for creating finely structured nanomaterials with specific and desirable properties. researchgate.nethimedialabs.com

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Vanadium Precursor | Vanadium(III) chloride (VCl₃) | Formation of VB₂ nanoparticles | researchgate.net |

| Reducing/Boron Source | Sodium borohydride (NaBH₄) | ||

| Molar Ratio (VCl₃:NaBH₄) | 1:10 | ||

| Atmosphere | Argon | ||

| Optimal Temperature | 725°C | Average particle size of 20-35 nm | researchgate.net |

| Reaction Time | 14–28 hours | Ensures completion of the reaction | researchgate.net |

Development of Vanadium-Based Energy Storage Materials

Vanadium(III) chloride plays a significant role in the field of energy storage, particularly in the development of materials for Vanadium Redox Flow Batteries (VRFBs). sigmaaldrich.comsigmaaldrich.comottokemi.com These batteries are promising candidates for large-scale grid energy storage due to their scalability and long cycle life. wikipedia.org

Vanadium(III) chloride is a key component in the electrolyte solutions used in some all-vanadium redox flow batteries. sigmaaldrich.comwikipedia.org In a typical VRFB, vanadium ions in four different oxidation states (V²⁺, V³⁺, V⁴⁺, V⁵⁺) are used as the active species in the negative and positive half-cells. wikipedia.org The standard configuration often uses vanadium sulfates dissolved in sulfuric acid. wikipedia.org

Vanadium(III) chloride (VCl₃) serves as a crucial precursor in the synthesis of various advanced materials owing to its reactivity and ability to introduce vanadium into different matrices. wikipedia.orgchemeurope.comnih.gov Its primary application in this field is in the creation of non-oxide ceramics, which are valued for their high hardness, thermal stability, and wear resistance.

Advanced Ceramic Materials

Vanadium(III) chloride is a key starting material for the synthesis of several vanadium-based non-oxide ceramics, including borides, nitrides, and carbides. These materials are sought after for applications in high-temperature engineering and as wear-resistant coatings.

Detailed Research Findings:

Research has demonstrated the successful synthesis of phase-pure Vanadium Diboride (VB₂) nanoparticles through the solid-state reaction of Vanadium(III) chloride with Sodium Borohydride (NaBH₄). researchgate.net In these syntheses, VCl₃ is reacted with a molar excess of NaBH₄ under an argon atmosphere at elevated temperatures. Studies have shown that the formation of pure, nanoparticulate VB₂ occurs at temperatures of 595°C and above, which corresponds to the temperature of active NaBH₄ decomposition. The resulting VB₂ nanoparticles exhibit a hexagonal crystal structure. researchgate.net

The particle size of the synthesized Vanadium Diboride is highly dependent on the reaction temperature. For instance, synthesis at 595°C yields an average particle size of 20 nm, which increases to 35 nm when the temperature is raised to 930°C. The optimal synthesis temperature to produce phase-pure VB₂ without significant sintering has been identified as 725°C. researchgate.net

Beyond borides, VCl₃ is a logical precursor for other vanadium ceramics. While many modern synthesis routes for Vanadium Nitride (VN) and Vanadium Carbide (VC) utilize precursors like Vanadium(V) oxide (V₂O₅) or Vanadium Oxytrichloride (VOCl₃), the fundamental role of vanadium chlorides is well-established. ucl.ac.uknih.govmdpi.com For example, some methods for creating VN thin films have utilized "vanadium chloride" as a precursor in Metal Organic Chemical Vapor Deposition (MOCVD) processes. researchgate.net

Table 1: Synthesis of Vanadium Diboride (VB₂) Nanoparticles from Vanadium(III) Chloride This table details the experimental conditions for the synthesis of VB₂ nanoparticles via the reaction of VCl₃ with NaBH₄ and the resulting material properties.

| Reaction Temperature (°C) | Reaction Time (h) | VCl₃:NaBH₄ Molar Ratio | Resulting Material | Average Particle Size (nm) | Reference |

|---|---|---|---|---|---|

| 595 | 28 | 1:10 | Vanadium Diboride (VB₂) | 20 | researchgate.net |

| 725 | 14 | 1:10 | Vanadium Diboride (VB₂) | 25 | researchgate.net |

| 850 | 14 | 1:10 | Vanadium Diboride (VB₂) | 30 | researchgate.net |

| 930 | 14 | 1:10 | Vanadium Diboride (VB₂) | 35 | researchgate.net |

Superconductor Materials

Vanadium is a component in several notable superconducting materials, such as Vanadium Silicide (V₃Si), which exhibits superconductivity at a relatively high critical temperature (Tc) of 17.1 K. d-nb.infonih.gov Other vanadium-based materials, including certain kagome lattice compounds, are also of significant interest in superconductivity research. arxiv.org

However, the synthesis routes for these advanced superconducting materials, particularly in thin-film and bulk forms, typically rely on the reaction of elemental vanadium metal with other constituent elements at high temperatures. d-nb.infonih.gov While Vanadium(III) chloride is a common and versatile precursor for a wide range of vanadium(III) complexes and compounds, its direct application in the synthesis of vanadium-based superconductors is not prominently documented in current research literature. wikipedia.orgnih.gov Its role is more established in the synthesis of the ceramic materials discussed previously.

Spectroscopic and Structural Elucidation of Vanadium Iii Chloride Systems

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of vanadium(III) chloride and its derivatives. nih.govtriprinceton.org These methods provide information on the vibrational modes of the molecules, which are sensitive to bond strengths, molecular symmetry, and the nature of ligands coordinated to the vanadium center.

In the solid state, anhydrous VCl₃ exhibits a layered crystal structure, and its vibrational spectra are consistent with this arrangement. chemeurope.comwikipedia.org For instance, the electronic spectra of VCl₃ have shown absorption bands at 697, 284, and 230 cm⁻¹, which are indicative of its structural properties. researchgate.net

When VCl₃ forms complexes with various ligands, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), the vibrational spectra change significantly. chemeurope.comatamanchemicals.com For example, in the complex VCl₃(ddpd), where ddpd is a strong-field ligand, Raman spectroscopy reveals two broad electronic transitions around 500 and 900 cm⁻¹. nih.gov These are attributed to the splitting of the ground state due to the lower symmetry of the complex compared to a perfect octahedral environment. nih.gov Similarly, electronic Raman transitions have been observed for other V(III) complexes like [V(H₂O)₆]³⁺ and [V(urea)₆]³⁺. nih.gov The analysis of far-infrared spectra, in conjunction with other techniques, has been crucial in identifying adducts of VCl₃. capes.gov.br

The table below summarizes characteristic vibrational frequencies for VCl₃ and related species.

| Compound/Species | Technique | Frequency (cm⁻¹) | Assignment | Reference |

| VCl₃ | Electronic | 697, 284, 230 | Structural Absorptions | researchgate.net |

| VCl₃(ddpd) | Raman | ~500, ~900 | Electronic Raman Transitions | nih.gov |

| [V(H₂O)₆]³⁺ | Raman | 1900–2900 | Electronic Raman Transitions | nih.gov |

| [V(urea)₆]³⁺ | Raman | ~1400 | Electronic Raman Transitions | nih.gov |

| [C(NH₂)₃]V(OH₂)₆₂ | Raman | ~2720 | ³A→³E(C₃) Electronic Transition | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides crucial information about the d-orbital splitting and electronic transitions in vanadium(III) complexes. nih.govwikipedia.org The V³⁺ ion has a d² electron configuration, which gives rise to characteristic absorption bands corresponding to transitions between electronic states. wikipedia.org

In an octahedral ligand field, the ground state of V³⁺ is ³T₁g(F). researchgate.net UV-Vis spectra typically show spin-allowed transitions to the excited states ³T₂g(F) and ³T₁g(P). researchgate.netelectrochem.org For example, in molten NaCl-KCl, V(III) exists as the octahedral [VCl₆]³⁻ complex, which shows a maximum absorption at 16,990 cm⁻¹ corresponding to the ³T₁g → ³T₂g transition. electrochem.org The polarized absorption spectra of the trans-[VCl₂(H₂O)₄]⁺ chromophore show transitions from the ³T₁g(³F) ground state to the ³T₂g(³F), ³T₁g(³P), and ³A₂g(³F) excited states. researchgate.net

The nature of the ligands significantly influences the position and intensity of these bands. Strong-field ligands cause a larger splitting of the d-orbitals, leading to higher energy absorptions. nih.gov For instance, the complex VCl₃(ddpd) in acetonitrile displays prominent absorption bands at approximately 320 nm (31,250 cm⁻¹) and 463 nm (21,598 cm⁻¹), with a much weaker band at 702 nm (14,245 cm⁻¹). nih.gov

The coordination number and geometry also play a critical role. Six-coordinate V(III) complexes with O,N donor atoms typically show large zero-field splitting and no absorption bands in the near-infrared (NIR) region. nih.gov In contrast, seven-coordinate complexes often exhibit a NIR absorption band and have a smaller zero-field splitting. nih.gov

The table below presents UV-Vis absorption data for selected vanadium(III) species.

| Complex/Species | Solvent/Medium | λ_max (nm) | ε (M⁻¹cm⁻¹) | Assignment | Reference |

| [VCl₆]³⁻ | NaCl-KCl melt | ~589 | - | ³T₁g → ³T₂g | electrochem.org |

| VCl₃(ddpd) | Acetonitrile | 320 | - | Optical Transition | nih.gov |

| VCl₃(ddpd) | Acetonitrile | 463 | - | Optical Transition | nih.gov |

| VCl₃(ddpd) | Acetonitrile | 702 | < 100 | Optical Transition | nih.gov |

| trans-[VCl₂(H₂O)₄]⁺ | Crystal | 950-1030 | - | Spin-forbidden transition | researchgate.net |

Magnetic Resonance Techniques

NMR spectroscopy of paramagnetic compounds like V(III) complexes presents unique challenges and opportunities. wikipedia.orgdu.ac.in The presence of unpaired electrons in the V³⁺ (d²) ion leads to large chemical shifts (hyperfine shifts) and significant line broadening, which can sometimes render signals undetectable. wikipedia.orgwikipedia.orgdu.ac.in However, these paramagnetic effects also provide valuable information about the electronic structure and bonding within the molecule. wikipedia.orgacs.org

⁵¹V-NMR: The ⁵¹V nucleus is a sensitive probe of the local chemical environment. While many V(III) compounds are difficult to study by NMR due to their paramagnetic nature, solid-state NMR techniques can be employed. nih.gov For instance, high-quality solid-state ¹⁷O NMR spectra have been obtained for paramagnetic coordination compounds where oxygen is directly bonded to a V(III) center, with isotropic paramagnetic shifts spanning over 10,000 ppm. nih.gov This approach, combined with DFT calculations, helps to elucidate the hyperfine interactions. nih.gov While direct ⁵¹V NMR on paramagnetic V(III) is challenging, studies on related vanadium complexes in different oxidation states, like V(V) in VOCl₃, provide reference points and insights into environmental effects on NMR parameters. researchgate.netresearchgate.net

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of ligands coordinated to a paramagnetic V(III) center are characterized by wide chemical shift ranges and broadened signals. wikipedia.org The hyperfine shift observed for a ligand nucleus is the difference between its chemical shift in the paramagnetic complex and a corresponding diamagnetic analogue. wikipedia.org This shift is composed of two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the V(III) center. wikipedia.orgacs.org These shifts provide detailed information about the spin distribution and geometry of the complex. tamu.edubohrium.com For example, paramagnetic ¹H and ⁵¹V NMR have been used to characterize vanadium bis-phenolate NHC complexes. bohrium.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a key technique for studying paramagnetic species. mdpi.comutexas.edu The V³⁺ ion has an integer spin ground state (S=1), which, coupled with what is often a large zero-field splitting (zfs), makes it "EPR-silent" under conventional X-band EPR conditions. nih.govresearchgate.net

To overcome this limitation, high-frequency and high-field EPR (HFEPR) is employed. nih.govresearchgate.net HFEPR uses much higher microwave frequencies and magnetic fields, which allows for the direct determination of the spin Hamiltonian parameters, including the axial (D) and rhombic (E) zero-field splitting parameters and the g-tensor components. nih.gov

For example, HFEPR studies on VCl₃(thf)₃ detected a zero-field transition at 15.8 cm⁻¹ (474 GHz). nih.gov For other pseudooctahedral V(III) complexes like V(acac)₃ and VBr₃(thf)₃, HFEPR has successfully determined a complete set of spin Hamiltonian parameters. nih.gov These parameters provide a detailed description of the electronic structure of the V(III) ion and are sensitive to the coordination geometry. researchgate.net The typical range of g values for V(III) complexes is reported to be between 1.72 and 2.10. researchgate.net

The table below lists spin Hamiltonian parameters for some V(III) complexes determined by HFEPR.

| Complex | D (cm⁻¹) | E (cm⁻¹) | gₓ | gᵧ | g₂ | Reference |

| V(acac)₃ | +7.470(1) | +1.916(1) | 1.833(4) | 1.72(2) | 2.03(2) | nih.gov |

| VBr₃(thf)₃ | -16.162(6) | -3.694(4) | 1.86(1) | 1.90(1) | 1.710(4) | nih.gov |

| VCl₃(thf)₃ | ~10 | - | - | - | - | nih.gov |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography